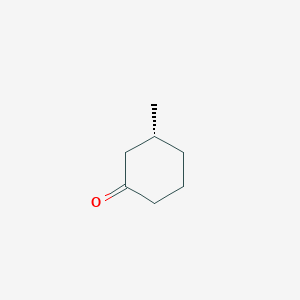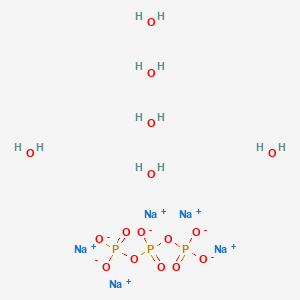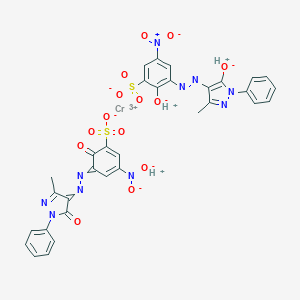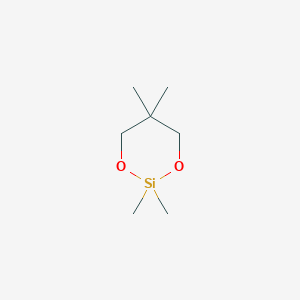
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, also known as TMDOS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TMDOS is a colorless liquid that is soluble in most organic solvents and has a boiling point of 135°C.
Scientific Research Applications
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has a wide range of applications in scientific research, including as a precursor for the synthesis of various silicon-containing materials, such as silicones, silsesquioxanes, and polysiloxanes. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is also used in the production of electronic materials, such as semiconductors and insulators. Furthermore, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been investigated for its potential applications in drug delivery systems, as it can be used as a building block for the synthesis of biocompatible and biodegradable polymers.
Mechanism Of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is not well understood, but it is believed to be related to its ability to form stable complexes with various metal ions. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to form stable complexes with copper, nickel, and cobalt ions, which can be used as catalysts in various chemical reactions.
Biochemical And Physiological Effects
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its potential effects on human health are not well understood, and further research is needed to determine its safety for use in various applications.
Advantages And Limitations For Lab Experiments
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments, including its high purity, low toxicity, and cost-effectiveness. However, its limitations include its limited solubility in water and its potential to form unstable complexes with certain metal ions.
Future Directions
There are several future directions for research on 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, including its potential applications in drug delivery systems, the synthesis of novel materials, and its use as a catalyst in various chemical reactions. Furthermore, further research is needed to determine the safety of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane for use in various applications and its potential effects on human health.
Conclusion
In conclusion, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, and it has a wide range of applications in scientific research. Although its mechanism of action and potential effects on human health are not well understood, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments and has several potential future directions for research.
Synthesis Methods
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, including the reaction of tetramethylcyclotetrasiloxane with ethylene oxide in the presence of a catalyst. Another method involves the reaction of tetramethylcyclotetrasiloxane with ethylene glycol in the presence of a catalyst. The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane using these methods yields high purity and is cost-effective.
properties
CAS RN |
14760-11-3 |
|---|---|
Product Name |
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane |
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI Key |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
Canonical SMILES |
CC1(CO[Si](OC1)(C)C)C |
Other CAS RN |
14760-11-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



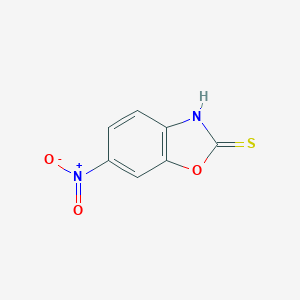
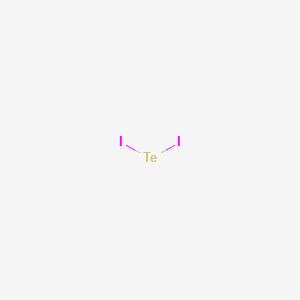
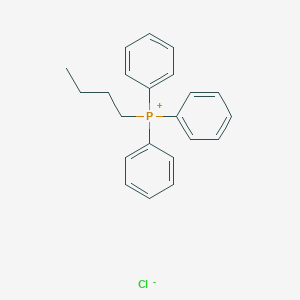
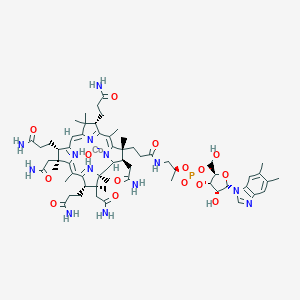
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
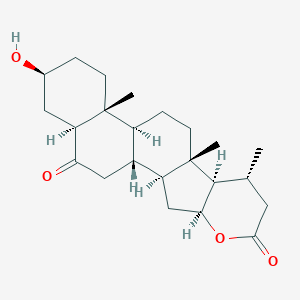
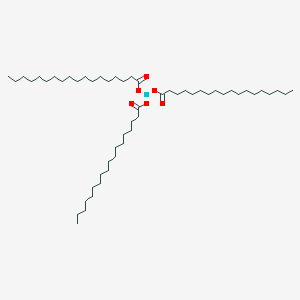
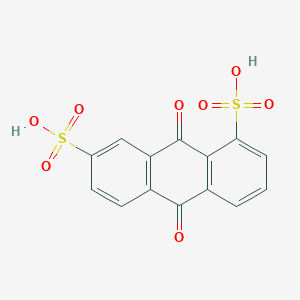

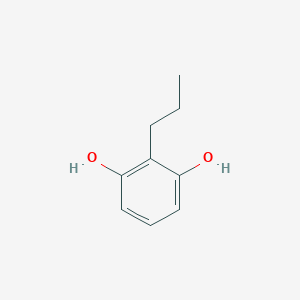
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
